tert-Butyl N-(benzyloxy)carbamate

Description

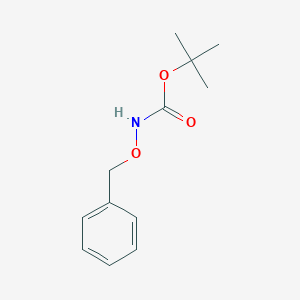

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBNPWFHGWAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352943 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79722-21-7 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl N-(benzyloxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(benzyloxy)carbamate from O-Benzylhydroxylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the synthesis of tert-butyl N-(benzyloxy)carbamate, a crucial protected hydroxylamine intermediate. The synthesis involves the N-tert-butoxycarbonylation (Boc protection) of O-benzylhydroxylamine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and the development of complex pharmaceutical agents due to the stability of the Boc protecting group under various conditions and its selective removal under acidic conditions.[1][2]

Reaction Scheme

The synthesis proceeds via a straightforward nucleophilic substitution reaction. The free O-benzylhydroxylamine, generated in situ from its hydrochloride salt by a base, attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).

O-Benzylhydroxylamine Hydrochloride + Di-tert-butyl dicarbonate → tert-Butyl N-(benzyloxy)carbamate

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of tert-butyl N-(benzyloxy)carbamate.

| Parameter | Value | Reference |

| Starting Material | O-benzylhydroxylamine hydrochloride | [3] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3] |

| Base | Sodium bicarbonate (NaHCO₃) | [3] |

| Solvent System | Dichloromethane (DCM) / Water | [3] |

| Initial Temperature | 0 °C (Ice Bath) | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 16 - 17 hours | [3] |

| Purification Method | Silica Gel Column Chromatography | [3] |

| Eluent System | Petroleum Ether / Ethyl Acetate (10:1) | [3] |

| Product Yield | 69% | [3] |

| Product Melting Point | 45-47 °C | [4][5] |

Experimental Protocol

This section details the methodology for the synthesis of tert-butyl N-(benzyloxy)carbamate from O-benzylhydroxylamine hydrochloride.[3]

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Amine Free Base:

-

To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, add an aqueous solution of sodium bicarbonate (approx. 2.2 eq).

-

Stir the biphasic mixture vigorously for 1 hour at room temperature to neutralize the hydrochloride and generate the free O-benzylhydroxylamine in the organic layer.[3]

-

-

Boc Protection Reaction:

-

Cool the reaction mixture to 0 °C using an ice/water bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cold mixture.

-

Stir the reaction mixture in the ice bath for 60 minutes.[3]

-

Remove the ice bath and continue stirring for 16 hours at room temperature to allow the reaction to proceed to completion.[3]

-

-

Work-up and Extraction:

-

Upon completion of the reaction (monitorable by TLC), quench the reaction by adding an aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it three times with dichloromethane.[3]

-

Combine all the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis process.

Caption: Synthesis workflow from starting materials to final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [m.chemicalbook.com]

- 4. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]

- 5. tert-Butyl N-(benzyloxy)carbamate 99 79722-21-7 [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl N-(benzyloxy)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(benzyloxy)carbamate, a key molecule in modern organic synthesis, serves as a versatile protecting group for hydroxylamines. Its strategic application is pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) and benzyl protecting groups allows for selective and orthogonal deprotection strategies, rendering it an invaluable tool for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl N-(benzyloxy)carbamate, detailed experimental protocols for its synthesis, and a summary of its applications in research and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of tert-Butyl N-(benzyloxy)carbamate are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 45-47 °C | |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in chloroform and ethyl acetate. | [3] |

| CAS Number | 79722-21-7 |

Spectroscopic Data

The structural integrity of tert-Butyl N-(benzyloxy)carbamate can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

| Technique | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.40-7.30 (m, 5H, Ar-H), 7.21-7.19 (brs, 1H, NH), 4.85 (s, 2H, OCH₂Ph), 1.43 (s, 9H, C(CH₃)₃) | [3] |

| ¹³C NMR | Characteristic signals for aromatic carbons, the benzylic carbon, the carbamate carbonyl, and the tert-butyl group are expected. | [1] |

| Infrared (IR) | Key absorptions are anticipated for N-H stretching, C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic groups. | [1][4] |

Experimental Protocols

The synthesis of tert-Butyl N-(benzyloxy)carbamate is typically achieved through the reaction of O-benzylhydroxylamine hydrochloride with di-tert-butyl dicarbonate. A detailed experimental protocol is provided below.

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve O-benzylhydroxylamine hydrochloride in deionized water to create a concentrated aqueous solution. In a separate larger flask equipped with a magnetic stirrer, add dichloromethane.

-

Basification: To the dichloromethane, add a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously.

-

Addition of Starting Material: Slowly add the aqueous solution of O-benzylhydroxylamine hydrochloride to the stirring biphasic mixture. Continue stirring for approximately 1 hour at room temperature to neutralize the hydrochloride and extract the free O-benzylhydroxylamine into the organic layer.

-

Boc Protection: Cool the reaction mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate to the cold mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature overnight (approximately 16 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure tert-Butyl N-(benzyloxy)carbamate.[3]

Synthesis Workflow

The synthesis of tert-Butyl N-(benzyloxy)carbamate involves a straightforward two-step process in a single pot, beginning with the neutralization of the starting material followed by the introduction of the Boc protecting group.

Caption: Synthesis workflow for tert-Butyl N-(benzyloxy)carbamate.

Logical Relationships in Synthesis

The synthesis of tert-Butyl N-(benzyloxy)carbamate is predicated on a logical sequence of chemical transformations designed to achieve the target molecule with high purity and yield.

Caption: Logical relationships in the synthesis of tert-Butyl N-(benzyloxy)carbamate.

Applications in Drug Development and Research

tert-Butyl N-(benzyloxy)carbamate is a valuable building block in the synthesis of a wide array of biologically active molecules. Its primary application lies in its use as a protected hydroxylamine, which can be incorporated into larger molecules and subsequently deprotected to reveal a reactive hydroxylamine functionality. This strategy is frequently employed in the synthesis of:

-

Hydroxamic acids: These compounds are a class of molecules with diverse biological activities, including roles as enzyme inhibitors. The hydroxylamine moiety is a key pharmacophore in many hydroxamic acid-based drugs.

-

Modified Peptides and Peptidomimetics: The introduction of the N-benzyloxycarbamate group can be used to modify the properties of peptides, enhancing their stability or altering their biological activity.

-

Complex Natural Product Synthesis: In the total synthesis of complex natural products, protecting group strategies are essential. tert-Butyl N-(benzyloxy)carbamate provides a reliable method for the protection of hydroxylamine functionalities under a variety of reaction conditions.

Conclusion

tert-Butyl N-(benzyloxy)carbamate is a cornerstone reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatility as a protecting group make it an indispensable tool for researchers and scientists in both academic and industrial settings. The detailed information provided in this technical guide serves as a valuable resource for the effective utilization of this compound in the pursuit of novel chemical entities and therapeutic agents.

References

tert-Butyl N-(benzyloxy)carbamate CAS number 79722-21-7

CAS Number: 79722-21-7

This technical guide provides a comprehensive overview of tert-butyl N-(benzyloxy)carbamate, a crucial reagent in organic synthesis and pharmaceutical research. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, key applications, and safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

tert-Butyl N-(benzyloxy)carbamate is a white, solid compound at room temperature.[1][2] It is recognized for its stability and utility as a protecting group for amines in multi-step synthetic processes.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₃ | [3][5][6] |

| Molecular Weight | 223.27 g/mol | [3][5][6] |

| Melting Point | 45-47 °C (lit.) | [5][7] |

| Appearance | White to off-white solid | [1][3] |

| Density | 1.078 ± 0.06 g/cm³ (at 20°C) | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| InChI Key | MZNBNPWFHGWAGH-UHFFFAOYSA-N | [5][7] |

| SMILES | CC(C)(C)OC(=O)NOCc1ccccc1 | [5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of tert-butyl N-(benzyloxy)carbamate. The proton NMR data is presented below.

| Type | Data | Reference |

| ¹H NMR | (300 MHz, CDCl₃) δ: 1.43 (9H, s), 4.85 (2H, s), 7.19-7.21 (1H, brs), 7.30-7.40 (5H, m) | [8] |

Synthesis of tert-Butyl N-(benzyloxy)carbamate

The synthesis of tert-butyl N-(benzyloxy)carbamate is typically achieved through the reaction of O-benzylhydroxylamine hydrochloride with di-tert-butyl dicarbonate.

Experimental Protocol

This protocol describes a general procedure for the synthesis of tert-butyl N-(benzyloxy)carbamate.[8]

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of O-benzylhydroxylamine hydrochloride (225 g, 1.44 mol) in dichloromethane (300 mL), add an aqueous sodium bicarbonate solution (261 g, 3.11 mol, in 300 ml of water).

-

Stir the mixture for 1 hour.

-

Cool the reaction mixture to 0°C in an ice/water bath.

-

Slowly add di-tert-butyl dicarbonate (375 g, 1.72 mol) to the mixture at 0°C.

-

Stir the reaction mixture in the ice/water bath for 60 minutes.

-

Continue stirring for an additional 16 hours at room temperature.

-

Upon completion, quench the reaction by adding 300 mL of aqueous sodium bicarbonate solution.

-

Separate the aqueous phase and extract it with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a petroleum ether/ethyl acetate (10:1) eluent. This yields tert-butyl N-(benzyloxy)carbamate as a yellow oil (220 g, 69% yield).[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl N-(benzyloxy)carbamate.

Applications in Research and Development

tert-Butyl N-(benzyloxy)carbamate is a versatile reagent with significant applications in organic chemistry and drug discovery.

Protecting Group Chemistry

The primary role of this compound is as a protecting group for amines.[3][4] The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be selectively removed, which is invaluable in the multi-step synthesis of complex molecules.[3][4][9]

Synthesis of Bioactive Molecules

This carbamate is a key intermediate in the synthesis of various pharmaceutical and bioactive compounds.[3]

-

Cyclic Hydroxamic Acids: It is used in the preparation of seven-membered cyclic hydroxamic acids and participates in intramolecular cyclization to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids.[2][8]

-

Deferoxamine Mesylate: It has been utilized in the synthesis of Deferoxamine Mesylate, an iron-chelating agent.[2]

-

Other Syntheses: It may also be used to synthesize 2-(N-formyl-N-hydroxyamino) ethylphosphonate (IPP).[2][8]

Role as a Synthetic Intermediate

The logical flow of using tert-butyl N-(benzyloxy)carbamate as an intermediate involves its introduction to protect a hydroxylamine nitrogen, followed by further synthetic modifications, and concluding with deprotection to reveal the desired functionality.

Caption: Role of the carbamate as a protected synthetic intermediate.

Safety and Handling

tert-Butyl N-(benzyloxy)carbamate is classified as an irritant and requires careful handling to avoid exposure.

Hazard Identification

The compound is associated with the following GHS hazard classifications:

| Hazard Code | Description | Classification | Reference |

| H315 | Causes skin irritation | Skin Irritant 2 | [5][6] |

| H319 | Causes serious eye irritation | Eye Irritant 2 | [5][6] |

| H335 | May cause respiratory irritation | STOT SE 3 | [5][6] |

The signal word for this chemical is "Warning".[5]

Recommended Safety Precautions

Personal Protective Equipment (PPE):

Handling and Storage:

-

Store in a cool, dark, and dry place in a tightly sealed container.[2][10]

-

Store away from incompatible materials such as oxidizing agents.[10]

-

Use in a well-ventilated area or with local exhaust ventilation.[10]

-

Avoid generating dust.[10]

-

Wash hands thoroughly after handling.[10]

In case of exposure, follow standard first-aid measures and seek medical advice if symptoms persist.[10]

References

- 1. Page loading... [guidechem.com]

- 2. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. N-(苄氧基)氨基甲酸叔丁酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. TERT-BUTYL N-(BENZYLOXY)CARBAMATE | 79722-21-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Structure and molecular weight of tert-Butyl N-(benzyloxy)carbamate

An In-depth Technical Guide to tert-Butyl N-(benzyloxy)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of tert-Butyl N-(benzyloxy)carbamate. It includes detailed experimental protocols for its synthesis and characterization, presenting quantitative data in a clear, tabular format.

Chemical Structure and Properties

Tert-Butyl N-(benzyloxy)carbamate, a protected form of hydroxylamine, serves as a valuable reagent in organic synthesis.[1] Its chemical structure consists of a carbamate group where the nitrogen is substituted with a benzyloxy group and the carbonyl oxygen is attached to a tert-butyl group.

Molecular Structure:

Caption: Chemical structure of tert-Butyl N-(benzyloxy)carbamate.

Table 1: Physicochemical Properties of tert-Butyl N-(benzyloxy)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [2][3][4][5] |

| Molecular Weight | 223.27 g/mol | [2][4][5][6] |

| CAS Number | 79722-21-7 | [2][5][6] |

| Appearance | White to off-white solid | [3][7] |

| Melting Point | 45-47 °C | [2][3][6] |

| Density | 1.078 g/cm³ | [2][3] |

| Solubility | Soluble in Chloroform and Ethyl Acetate | [3][7] |

| IUPAC Name | tert-butyl N-(benzyloxy)carbamate | [4] |

| InChI Key | MZNBNPWFHGWAGH-UHFFFAOYSA-N | [4][6] |

| SMILES | CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | [2][6] |

Experimental Protocols

Synthesis of tert-Butyl N-(benzyloxy)carbamate[1]

This protocol details a common method for the preparation of tert-Butyl N-(benzyloxy)carbamate.

Workflow Diagram:

Caption: Workflow for the synthesis of tert-Butyl N-(benzyloxy)carbamate.

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of O-benzylhydroxylamine hydrochloride (225 g, 1.44 mol) in dichloromethane (300 mL), add an aqueous sodium bicarbonate solution (261 g, 3.11 mol, in 300 mL of water).

-

After stirring for 1 hour, slowly add di-tert-butyl dicarbonate (375 g, 1.72 mol) at 0 °C.

-

The reaction mixture is stirred in an ice/water bath at 0 °C for 60 minutes, followed by continued stirring for 16 hours at room temperature.

-

Upon completion, quench the reaction by adding 300 mL of aqueous sodium bicarbonate.

-

Separate the aqueous phase and extract with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel flash column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford tert-butyl N-(benzyloxy)carbamate.[1]

Characterization

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃) δ: 7.30-7.40 (m, 5H), 7.19-7.21 (brs, 1H), 4.85 (s, 2H), 1.43 (s, 9H).[1]

2.2.2. Infrared (IR) Spectroscopy

While a specific spectrum for tert-Butyl N-(benzyloxy)carbamate is not detailed, the expected characteristic absorption bands would include:

-

N-H stretching

-

C=O (carbamate) stretching

-

C-O stretching

-

Aromatic C-H stretching

-

Aliphatic C-H stretching

2.2.3. Mass Spectrometry (MS)

-

Exact Mass: 223.12100 u[2]

Safety and Handling

Tert-Butyl N-(benzyloxy)carbamate is classified as an irritant.[4] It is known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. TERT-BUTYL N-(BENZYLOXY)CARBAMATE | 79722-21-7 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. tert-Butyl N-(benzyloxy)carbamate 99 79722-21-7 [sigmaaldrich.com]

- 7. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [m.chemicalbook.com]

The Versatility of tert-Butyl N-(benzyloxy)carbamate in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl N-(benzyloxy)carbamate, a bifunctionally protected hydroxylamine derivative, has emerged as a valuable and versatile reagent in contemporary organic synthesis. Its unique structural features, combining the acid-labile tert-butoxycarbonyl (Boc) protecting group for the nitrogen atom and the hydrogenolysis-sensitive benzyl (Bn) group for the oxygen atom, allow for selective deprotection strategies, making it an ideal building block for complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key applications, and experimental protocols involving tert-butyl N-(benzyloxy)carbamate, with a focus on its utility in the preparation of hydroxamic acids and as a linchpin in the synthesis of medicinally relevant compounds.

Synthesis of tert-Butyl N-(benzyloxy)carbamate

The reagent is readily prepared from commercially available starting materials. A common and efficient method involves the reaction of O-benzylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of tert-Butyl N-(benzyloxy)carbamate[1]

To a solution of O-benzylhydroxylamine hydrochloride (225 g, 1.44 mol) in dichloromethane (300 mL), an aqueous sodium bicarbonate solution (261 g, 3.11 mol, in 300 ml of water) is added. After stirring for 1 hour, di-tert-butyl dicarbonate (375 g, 1.72 mol) is slowly added at 0°C. The reaction mixture is stirred in an ice bath for 60 minutes, followed by continued stirring for 16 hours at room temperature. Upon completion, the reaction is quenched by the addition of 300 mL of aqueous sodium bicarbonate. The aqueous phase is separated and extracted with dichloromethane (3 x 500 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) affords tert-butyl N-(benzyloxy)carbamate as a yellow oil (yield: 69%).[1]

Core Application: Synthesis of Hydroxamic Acids and Derivatives

A primary application of tert-butyl N-(benzyloxy)carbamate lies in its use as a precursor for N-substituted and N,O-disubstituted hydroxylamines, which are key intermediates in the synthesis of hydroxamic acids. Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their metal-chelating properties and their role as inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

The general strategy involves the N-alkylation of a related N-benzyloxy carbamate, followed by reaction with a suitable carbon nucleophile to form the C-N bond, leading to a protected hydroxamic acid.

Reactions of N-Alkyl-N-benzyloxycarbamates with Stabilized Carbon Nucleophiles

N-alkyl-N-benzyloxycarbamates, readily derived from tert-butyl N-(benzyloxy)carbamate, undergo efficient acylation with a variety of stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good to excellent yields.[2]

| Entry | N-Alkyl-N-benzyloxycarbamate | Nucleophile | Product | Yield (%) |

| 1 | N-benzyloxy-N-methylcarbamic acid ethyl ester | Methyl phenyl sulfone | 2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide | 72.7 |

| 2 | N-benzyloxy-N-methylcarbamic acid ethyl ester | t-Butyl acetate | N-Benzyloxy-N-methylmalonamic acid tert-butyl ester | 75.3 |

| 3 | N-benzyloxy-N-butylcarbamic acid ethyl ester | Methyl phenyl sulfone | 2-Benzenesulfonyl-N-benzyloxy-N-butyl acetamide | 73.2 |

Experimental Protocol: Synthesis of 2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide[2]

A solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.24 mL, 1.24 mmol) is added to a solution of methyl phenyl sulfone (0.097 g, 0.62 mmol) in anhydrous tetrahydrofuran (THF) (2.5 mL) at -78°C under a nitrogen atmosphere. The mixture is stirred at -78°C for 30 minutes. A solution of N-benzyloxy-N-methylcarbamic acid ethyl ester (0.130 g, 0.62 mmol) in anhydrous THF (2.5 mL) is then added. The reaction mixture is stirred at -78°C for 30 minutes and then at room temperature for 16 hours. The reaction is quenched with a 10% aqueous acetic acid solution (5 mL), and the solvent is removed in vacuo. The residue is diluted with ethyl acetate (50 mL), washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by radial chromatography to afford the title compound as a colorless oil.[2]

Application as a Building Block in Multi-Step Synthesis

tert-Butyl N-(benzyloxy)carbamate and its derivatives serve as crucial building blocks in the total synthesis of complex natural products and medicinally important molecules.

Synthesis of a Trihydroxamic Acid Iron Chelator

A notable example is the synthesis of a potential iron chelator, a trihydroxamic acid, where a derivative of tert-butyl N-(benzyloxy)carbamate is a key component.[2] The synthetic workflow is outlined below.

Role in the Synthesis of Duocarmycin and Geldanamycin Analogues

Derivatives of tert-butyl N-(benzyloxy)carbamate are also employed as key intermediates in the synthesis of complex natural product analogs. For instance, tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a building block for duocarmycin prodrugs.[3] Similarly, N-tert-butyl 3,4-bis(benzyloxy) phenethyl carbamate acts as a precursor in the synthesis of Geldanamycin hybrids, highlighting the importance of this scaffold in drug discovery.[4]

Deprotection Strategies

The utility of tert-butyl N-(benzyloxy)carbamate is significantly enhanced by the orthogonal nature of its two protecting groups.

-

Boc Group Removal: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This allows for the selective deprotection of the nitrogen atom while the O-benzyl group remains intact.

-

Benzyl Group Removal: The O-benzyl group is classically removed by catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is mild and chemoselective, leaving the Boc group and many other functional groups unaffected.

Conclusion

tert-Butyl N-(benzyloxy)carbamate is a highly valuable and versatile reagent in organic synthesis. Its primary application as a protected hydroxylamine provides a robust and flexible platform for the synthesis of hydroxamic acids, a privileged scaffold in medicinal chemistry. Furthermore, its utility as a key building block in the synthesis of complex molecules underscores its importance for researchers and professionals in drug development and natural product synthesis. The orthogonal protecting groups allow for controlled and selective manipulations, making it an indispensable tool for the construction of intricate molecular architectures.

References

- 1. TERT-BUTYL N-(BENZYLOXY)CARBAMATE | 79722-21-7 [chemicalbook.com]

- 2. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 4. N-tert-butyl 3,4-bis(benzyloxy) phenethyl carbamate (9b): Significance and symbolism [wisdomlib.org]

Navigating the Stability of N-Boc-O-benzylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-O-benzylhydroxylamine, also known as tert-butyl (benzyloxy)carbamate, is a valuable reagent in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and agrochemical research. Its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability profile of N-Boc-O-benzylhydroxylamine, offering insights into its storage conditions, potential degradation pathways, and recommended handling procedures. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates information from closely related compounds and the known chemical behavior of its constituent functional groups to provide a robust framework for its use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Boc-O-benzylhydroxylamine is essential for its proper handling and use.

| Property | Value | Reference |

| CAS Number | 79722-21-7 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 45-47 °C (literature) | |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [2] |

Stability Profile and Degradation Pathways

The stability of N-Boc-O-benzylhydroxylamine is primarily influenced by the lability of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the hydroxylamine moiety.

1. Sensitivity to Acidic Conditions: The Boc group is notoriously susceptible to cleavage under acidic conditions.[3] Exposure to even mild acids can lead to the removal of the Boc group, yielding O-benzylhydroxylamine. This degradation is a common deprotection strategy in organic synthesis but an undesirable outcome during storage or in incompatible reaction media.

2. Thermal Lability: The Boc group can also be removed thermally, without the need for a catalyst.[4] While higher temperatures (often above 100°C) are typically required for efficient thermolytic deprotection, prolonged exposure to elevated, albeit lower, temperatures during storage or handling could lead to gradual degradation.[5][6] Studies on related N-Boc compounds show that thermal deprotection can occur under various conditions, including in different solvents or even neat.[4][5]

The primary degradation products are expected to be O-benzylhydroxylamine, tert-butanol, and carbon dioxide, resulting from the cleavage of the Boc group.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of N-Boc-O-benzylhydroxylamine, the following storage and handling conditions are recommended, based on data from related compounds and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. | Minimizes potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and potential oxidation.[7] |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light. |

| Handling | Handle in a dry, well-ventilated area. Avoid contact with acids and strong oxidizing agents. | Prevents degradation due to acidic contamination and potential oxidation. |

| Solutions | Prepare solutions fresh and use them promptly. Avoid long-term storage of solutions. | The stability in solution is not well-documented and may be limited. |

Experimental Protocol for Stability Assessment

For researchers wishing to perform their own stability studies, the following generic protocol for forced degradation can be adapted for N-Boc-O-benzylhydroxylamine. This protocol is based on established guidelines for stability testing.[8][9]

Objective: To evaluate the stability of N-Boc-O-benzylhydroxylamine under various stress conditions to identify potential degradation products and pathways.

Materials:

-

N-Boc-O-benzylhydroxylamine

-

HPLC grade solvents (e.g., acetonitrile, water, methanol)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of N-Boc-O-benzylhydroxylamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, the study can be repeated with 1 M HCl and/or gentle heating (e.g., 40-60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is observed, the conditions can be made more stringent.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and store at room temperature, protected from light.

-

Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 60°C or 80°C). Also, subject the stock solution to the same temperature.

-

Photostability: Expose a sample of the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the stressed samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining N-Boc-O-benzylhydroxylamine and detect any degradation products.

-

Conclusion

While specific, quantitative stability data for N-Boc-O-benzylhydroxylamine remains limited, a comprehensive understanding of its stability can be inferred from the known reactivity of its functional groups and data from analogous compounds. The primary stability concerns are its susceptibility to acidic and thermal degradation, leading to the cleavage of the Boc protecting group. Proper storage in a cool, dry, and inert environment is crucial to maintain its integrity. For critical applications, it is recommended that researchers perform their own stability assessments using a protocol similar to the one outlined in this guide to ensure the quality and reliability of this important synthetic reagent.

References

- 1. scbt.com [scbt.com]

- 2. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [m.chemicalbook.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Stability testing protocols for Pharmacy students.pptx [slideshare.net]

An In-depth Technical Guide to the Physical Properties of tert-Butyl N-(benzyloxy)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl N-(benzyloxy)carbamate, a key reagent in organic synthesis, particularly as a protecting group for hydroxylamines. This document compiles essential data on its melting point and solubility, alongside detailed experimental protocols for both its synthesis and the determination of these physical characteristics.

Core Physical and Chemical Properties

Tert-Butyl N-(benzyloxy)carbamate is a white solid at room temperature.[1] Its stability and reactivity make it a valuable tool in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₃ | [2][3] |

| Molecular Weight | 223.27 g/mol | [2][3] |

| Melting Point | 45-47 °C | [4] |

| Appearance | White Solid | [1] |

| Solubility (Qualitative) | ||

| Chloroform | Slightly Soluble[1] | |

| Ethyl Acetate | Slightly Soluble[1] |

Synthesis of tert-Butyl N-(benzyloxy)carbamate

The following is a common experimental protocol for the synthesis of tert-Butyl N-(benzyloxy)carbamate.

Experimental Protocol: Synthesis

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of O-benzylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane, add an aqueous solution of sodium bicarbonate (2.16 equivalents).

-

Stir the mixture for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 60 minutes.

-

Allow the reaction to proceed for an additional 16 hours at room temperature.

-

Upon completion, quench the reaction by adding an aqueous sodium bicarbonate solution.

-

Separate the aqueous phase and extract it three times with dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using silica gel flash column chromatography with a petroleum ether/ethyl acetate (10:1) eluent to yield tert-butyl N-(benzyloxy)carbamate.[5]

Determination of Physical Properties

Accurate determination of physical properties such as melting point and solubility is crucial for the effective use of tert-Butyl N-(benzyloxy)carbamate in research and development.

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the tert-Butyl N-(benzyloxy)carbamate sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point of 45-47 °C.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For high accuracy, repeat the measurement with a fresh sample and a slower heating rate (e.g., 0.5 °C per minute) near the melting point.

Experimental Protocol: Solubility Determination (Quantitative)

Materials and Equipment:

-

tert-Butyl N-(benzyloxy)carbamate

-

A selection of analytical grade solvents (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), water)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Equilibration:

-

Add an excess amount of tert-Butyl N-(benzyloxy)carbamate to a vial to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantify the concentration of tert-Butyl N-(benzyloxy)carbamate in the diluted sample using a pre-calibrated instrument.

-

-

Calculation:

-

Calculate the original solubility (e.g., in g/L or mg/mL) using the measured concentration and the dilution factor.

-

References

- 1. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [m.chemicalbook.com]

- 2. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. TERT-BUTYL N-(BENZYLOXY)CARBAMATE | 79722-21-7 [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl N-(benzyloxy)carbamate as a Protected Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(benzyloxy)carbamate, a pivotal reagent in modern organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and deprotection, and explores its application as a protected hydroxylamine, with a special focus on its role in the synthesis of hydroxamic acid-based pharmaceuticals.

Core Properties of tert-Butyl N-(benzyloxy)carbamate

tert-Butyl N-(benzyloxy)carbamate is a white solid at room temperature, valued for its role as a stable, protected form of hydroxylamine.[1][2] The presence of both the tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups allows for selective and strategic deprotection, making it a versatile building block in complex molecular syntheses.[3]

Table 1: Physicochemical Properties of tert-Butyl N-(benzyloxy)carbamate

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₃[4] |

| Molar Mass | 223.27 g/mol [4] |

| Melting Point | 45-47 °C[2] |

| Density | 1.078 ± 0.06 g/cm³[2] |

| Appearance | White solid[2] |

| Solubility | Slightly soluble in chloroform and ethyl acetate[2] |

| CAS Number | 79722-21-7[4] |

Table 2: Spectroscopic Data of tert-Butyl N-(benzyloxy)carbamate

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ: 7.40-7.30 (m, 5H, Ar-H), 7.21-7.19 (brs, 1H, NH), 4.85 (s, 2H, OCH₂Ph), 1.43 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | Data not explicitly found in a single source, but expected peaks would correspond to the t-butyl group, the carbamate carbonyl, the benzylic carbon, and the aromatic carbons. |

| IR (ATR) | Characteristic peaks for N-H, C=O (carbamate), and C-O stretching are expected. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 224.1281 |

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of tert-butyl N-(benzyloxy)carbamate are crucial for its effective utilization.

Synthesis of tert-Butyl N-(benzyloxy)carbamate

This protocol outlines the synthesis from O-benzylhydroxylamine hydrochloride and di-tert-butyl dicarbonate.[5]

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of O-benzylhydroxylamine hydrochloride (1.44 mol) in dichloromethane (300 mL), add an aqueous solution of sodium bicarbonate (3.11 mol in 300 mL of water).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.72 mol) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction by adding 300 mL of aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to afford tert-butyl N-(benzyloxy)carbamate as a yellow oil which solidifies upon standing.

Deprotection Strategies

The selective removal of the Boc and benzyl protecting groups is a key advantage of this reagent.

This method yields N-benzyloxyhydroxylamine, which can be used for subsequent reactions.

Materials:

-

tert-Butyl N-(benzyloxy)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl N-(benzyloxy)carbamate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 10-50% v/v) or 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyloxyhydroxylamine.

References

- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Role of Di-tert-butyl Dicarbonate in the Synthesis of tert-Butyl N-(benzyloxy)carbamate

Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-(benzyloxy)carbamate, with a specific focus on the critical role of di-tert-butyl dicarbonate (Boc-anhydride). It details the underlying reaction mechanism, provides a step-by-step experimental protocol, and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who utilize amine protection strategies in multi-step synthesis.

Introduction

In modern organic synthesis, particularly in the fields of peptide synthesis and the development of complex pharmaceutical agents, the use of protecting groups is fundamental.[1][2] These groups temporarily mask a reactive functional group, preventing it from interfering with subsequent chemical transformations on other parts of the molecule.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability across a wide range of non-acidic reaction conditions, and the mild acidic conditions required for its removal.[1][3]

Di-tert-butyl dicarbonate, commonly referred to as Boc-anhydride, is the reagent of choice for introducing the Boc group onto an amine.[1][3] This guide focuses on its specific application in the synthesis of tert-butyl N-(benzyloxy)carbamate, a protected hydroxylamine derivative.[4] This compound serves as a valuable building block in the synthesis of various organic molecules, including functionalized cyclic hydroxamic acids.[4]

The Core Role of Di-tert-butyl Dicarbonate (Boc-Anhydride)

The primary function of di-tert-butyl dicarbonate in this synthesis is to act as an efficient electrophile for the tert-butoxycarbonylation of O-benzylhydroxylamine. The reaction converts the nucleophilic nitrogen atom of the hydroxylamine into a significantly less reactive carbamate.[3] This transformation, known as N-Boc protection, is crucial for several reasons:

-

Masking Nucleophilicity: The resulting N-tert-butoxycarbonyl derivative effectively masks the nucleophilicity and basicity of the hydroxylamine nitrogen, preventing unwanted side reactions in subsequent synthetic steps.[1]

-

Enhanced Stability: The Boc group is stable under basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl).[1]

-

Clean Reaction Profile: The reaction with Boc-anhydride is typically high-yielding and clean, with the primary byproducts being the volatile and benign compounds tert-butanol and carbon dioxide.[1][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride molecule.[1][5] This leads to the formation of a tetrahedral intermediate, which then collapses to yield the desired N-Boc protected product and a tert-butyl carbonate leaving group. The leaving group subsequently decomposes into tert-butanol and carbon dioxide gas.[1]

Caption: Reaction mechanism for N-Boc protection.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants and the final product, compiled from various chemical data sources.

Table 1: Reactant Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Form | Key Notes |

| O-Benzylhydroxylamine Hydrochloride | C₇H₁₀ClNO | 159.61 | Solid | The starting material, used as a salt.[4] |

| Di-tert-butyl Dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid | Boc-protecting reagent.[3] |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Solid | Base used to neutralize HCl from the starting material.[4] |

Table 2: Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| tert-Butyl N-(benzyloxy)carbamate | C₁₂H₁₇NO₃ | 223.27 | 45-47 | White solid/powder.[6] |

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of tert-butyl N-(benzyloxy)carbamate based on established methods.[4] Researchers should adapt this procedure as necessary for their specific laboratory conditions and scale.

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Base Solution: Prepare an aqueous solution of sodium bicarbonate. For a reaction at a 1.44 mol scale of the starting hydrochloride, this involves dissolving approximately 261 g of NaHCO₃ in 300 mL of water.[4]

-

Free Base Generation: To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq.) in dichloromethane (e.g., 300 mL for a 1.44 mol scale), add the aqueous sodium bicarbonate solution. Stir the biphasic mixture vigorously at room temperature for 1 hour to neutralize the hydrochloride and generate the free O-benzylhydroxylamine in the organic layer.[4]

-

Addition of Boc-Anhydride: Cool the reaction mixture to 0 °C using an ice/water bath. Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq.) to the stirred mixture.[4] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: Stir the mixture in the ice/water bath for 60 minutes, then allow it to warm to room temperature and continue stirring for an additional 16-24 hours.[4]

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding more aqueous sodium bicarbonate solution to neutralize any acidic byproducts.[4] Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl N-(benzyloxy)carbamate.

Caption: A typical experimental workflow for synthesis.

Conclusion

Di-tert-butyl dicarbonate serves as an indispensable reagent for the N-protection of O-benzylhydroxylamine to synthesize tert-butyl N-(benzyloxy)carbamate. Its role is to provide a tert-butoxycarbonyl (Boc) group through a clean and efficient nucleophilic acyl substitution reaction, effectively masking the reactive nitrogen center. The stability and straightforward application of Boc-anhydride, coupled with the mild conditions required for the subsequent deprotection of the Boc group, solidify its importance as a cornerstone of modern synthetic strategies in pharmaceutical and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. TERT-BUTYL N-(BENZYLOXY)CARBAMATE | 79722-21-7 [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]

An In-depth Technical Guide to N-alkyl-N-benzyloxy Carbamates in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl-N-benzyloxy carbamates are versatile intermediates in modern organic synthesis, playing a crucial role as both protecting groups for amines and as valuable synthons for the construction of more complex molecules. Their stability under various conditions, coupled with the predictability of their reactivity, makes them indispensable tools in the synthesis of a wide range of biologically active compounds, including peptide-based therapeutics and hydroxamic acid-based enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of N-alkyl-N-benzyloxy carbamates, with a focus on their practical implementation in research and drug development.

Core Concepts and Synthesis

The most common and efficient method for the preparation of N-alkyl-N-benzyloxy carbamates involves the N-alkylation of a readily available precursor, N-benzyloxy carbamic acid ethyl ester. This transformation is typically achieved by deprotonation of the carbamate nitrogen with a suitable base, followed by reaction with an alkylating agent.

General Synthesis Workflow

The general workflow for the synthesis of N-alkyl-N-benzyloxy carbamates is depicted below. The process begins with the formation of the N-benzyloxy carbamate scaffold, which is then alkylated to introduce the desired alkyl group.

Caption: General synthesis of N-alkyl-N-benzyloxy carbamates.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-alkyl-N-benzyloxy carbamates and their subsequent conversion to hydroxamic acids.

Table 1: Synthesis of N-alkyl-N-benzyloxy Carbamates via N-Alkylation

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl iodide | NaH | DMF | RT | 16 | 93 | [1] |

| 2 | Benzyl bromide | NaH | DMF | RT | 16 | 95 | [1] |

| 3 | 1,5-Dibromopentane | K₂CO₃ | Acetonitrile | Reflux | 24 | 98 | [1] |

| 4 | 3-Bromopropylphenyl sulfone | NaH | DMF | RT | 16 | 94 | [1] |

Table 2: Spectroscopic Data for Selected N-alkyl-N-benzyloxy Carbamates

| Compound | Formula | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Reference |

| N-Benzyloxycarbamic acid ethyl ester | C₁₀H₁₃NO₃ | 7.91 (s, 1H), 7.37-7.29 (m, 5H), 4.81 (s, 2H), 4.14 (q, 2H), 1.22 (t, 3H) | 157.8, 135.6, 129.1, 128.5, 128.4, 78.5, 61.8, 14.4 | 3277, 2983, 1724 | [1] |

| N-Methyl-N-benzyloxycarbamic acid ethyl ester | C₁₁H₁₅NO₃ | 7.35-7.25 (m, 5H), 4.80 (s, 2H), 4.15 (q, 2H), 3.15 (s, 3H), 1.25 (t, 3H) | 157.5, 135.8, 129.2, 128.6, 128.4, 76.9, 61.9, 34.5, 14.5 | Not specified | [1] |

| N-Benzyl-N-benzyloxycarbamic acid ethyl ester | C₁₇H₁₉NO₃ | 7.35-7.20 (m, 10H), 4.85 (s, 2H), 4.65 (s, 2H), 4.15 (q, 2H), 1.20 (t, 3H) | 157.2, 136.5, 135.6, 129.3, 128.7, 128.5, 128.4, 127.9, 77.2, 62.1, 51.8, 14.4 | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyloxycarbamic Acid Ethyl Ester

This protocol describes the synthesis of the precursor for N-alkyl-N-benzyloxy carbamates.

Materials:

-

O-Benzylhydroxylamine hydrochloride

-

Pyridine

-

Ethyl chloroformate

-

Dichloromethane (DCM)

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of O-benzylhydroxylamine hydrochloride (1.59 g, 10 mmol) and pyridine (5 mL) is stirred at room temperature under a nitrogen atmosphere for 2 hours.

-

The mixture is then cooled to 0°C, and ethyl chloroformate (0.96 mL, 10 mmol) is added.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours.

-

The solvent is removed in vacuo, and the residue is dissolved in dichloromethane.

-

The organic layer is washed with 1 M HCl, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield N-benzyloxycarbamic acid ethyl ester as a colorless oil (1.84 g, 94.6% yield), which can be used in the next step without further purification.[1]

Protocol 2: Synthesis of N-Methyl-N-benzyloxycarbamic Acid Ethyl Ester

This protocol details the N-alkylation of N-benzyloxycarbamic acid ethyl ester.

Materials:

-

N-Benzyloxycarbamic acid ethyl ester

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-benzyloxycarbamic acid ethyl ester (1.95 g, 10 mmol) in anhydrous DMF (20 mL) at 0°C is added sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil).

-

The mixture is stirred at 0°C for 30 minutes.

-

Methyl iodide (0.68 mL, 11 mmol) is added, and the reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography to afford N-methyl-N-benzyloxycarbamic acid ethyl ester (1.94 g, 93% yield).[1]

Applications in Drug Development

N-alkyl-N-benzyloxy carbamates are pivotal intermediates in the synthesis of various therapeutic agents. Their utility stems from their role as protected hydroxamic acid precursors and as amine protecting groups.

Synthesis of Hydroxamic Acid-Based HDAC Inhibitors

Hydroxamic acids are a well-known class of zinc-chelating groups found in the active site of histone deacetylases (HDACs). N-alkyl-N-benzyloxy carbamates serve as protected synthons for N-alkyl hydroxamic acids, a structural motif present in some HDAC inhibitors. The benzyloxy group can be readily removed by hydrogenolysis in the final steps of the synthesis to unveil the active hydroxamic acid.

Caption: Synthesis of N-alkyl hydroxamic acids.

Amine Protection in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis. While the direct N-alkylation of a Cbz-protected amine is not the primary route to N-alkylated peptides, the underlying N-benzyloxy carbamate chemistry is fundamental. The Cbz group is stable to a variety of reaction conditions but can be cleanly removed by catalytic hydrogenolysis.

Caption: Amine protection/deprotection using the Cbz group.

Intermediate in HIV-Integrase Inhibitor Synthesis

A notable application of a benzyl carbamate derivative is in the synthesis of HIV-integrase inhibitors. For instance, Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate (CAS 518048-02-7) is a key intermediate in the production of these antiretroviral drugs.[2] This highlights the importance of N-benzyloxy carbamate chemistry in accessing complex and vital pharmaceutical agents.

Conclusion

N-alkyl-N-benzyloxy carbamates are a versatile and valuable class of compounds in organic synthesis. Their straightforward preparation, predictable reactivity, and utility as precursors to important functional groups like hydroxamic acids and as robust protecting groups for amines underscore their significance in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize N-alkyl-N-benzyloxy carbamates in their synthetic endeavors.

References

Introduction: The Cornerstone of Controlled Peptide Synthesis

An In-Depth Technical Guide to Amine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the controlled, stepwise assembly of amino acids is paramount. Each amino acid possesses at least two reactive functional groups: a nucleophilic α-amino group and an electrophilic carboxylic acid group.[1] To prevent unwanted side reactions and uncontrolled polymerization during peptide bond formation, these reactive sites must be temporarily masked or "protected".[2][3] The use of transient protecting groups for the α-amino function is a foundational strategy in peptide chemistry.[4][5]

The success of a complex peptide synthesis hinges on the principle of orthogonal protection . This strategy involves the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[6][7][8] This allows for the precise elongation of the peptide chain and the introduction of modifications with high fidelity.[7] This guide provides a detailed exploration of the three most significant α-amine protecting groups—Fmoc, Boc, and Cbz—covering their chemical mechanisms, quantitative data, and detailed experimental protocols.

The Key Players: Fmoc, Boc, and Cbz

The choice of an Nα-protecting group dictates the overall synthetic strategy. The primary distinction between the most common groups lies in their cleavage conditions, which forms the basis of their orthogonality.[9]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions.[9]

-

Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[9]

-

Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[9]

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions.[10] The Fmoc/tBu strategy is the most widely used orthogonal scheme, where the base-labile Fmoc group provides temporary Nα-protection, and acid-labile groups like tert-butyl (tBu) offer permanent protection for amino acid side chains.[10][11]

Mechanism of Fmoc Deprotection

Removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring. This induces the elimination of dibenzofulvene (DBF) and the release of the free amine via an unstable carbamic acid intermediate, which rapidly decarboxylates.[10][12] The liberated DBF is trapped by excess piperidine to form a stable adduct.[13]

Experimental Protocol: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.[10]

-

Materials:

-

Fmoc-peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for 15-30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture under an inert atmosphere for 5-10 minutes. For difficult sequences, a two-step deprotection (e.g., 2 minutes followed by a fresh solution for 8 minutes) is recommended.[10]

-

Drain the deprotection solution containing the DBF-piperidine adduct.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and byproducts. The resin is now ready for the next coupling step.

-

Boc (tert-Butoxycarbonyl) Group

The Boc group was a foundational element in the development of SPPS by R.B. Merrifield. It is the basis for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) orthogonal strategy.[14] In this scheme, the highly acid-labile Boc group serves as the temporary Nα-protecting group, while more robust, yet still acid-labile, benzyl-based groups protect the side chains.[14] The selective removal is achieved through graded acid lability.[7]

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free protonated amine.[14]

Experimental Protocol: Boc Deprotection

Objective: To remove the Boc group from the N-terminus of a resin-bound peptide.[6]

-

Materials:

-

Boc-peptide-resin

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Scavenger (e.g., 1% Triisopropylsilane - TIS) to prevent alkylation by the tert-butyl cation

-

DCM (peptide synthesis grade)

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM

-

-

Procedure:

-

Swell the Boc-peptide-resin in DCM.

-

Drain the solvent.

-

Add the deprotection solution (TFA/DCM with scavenger) and agitate for 1-2 minutes.

-

Drain the solution and repeat the acid treatment for 20-30 minutes.

-

Drain the acid and wash the resin thoroughly with DCM (3 times) and isopropanol (3 times) to remove TFA and byproducts.[6]

-

Add the neutralization solution (DIPEA in DCM) and agitate for 2-5 minutes to deprotonate the N-terminal ammonium salt.[6]

-

Drain the neutralization solution and wash the resin with DCM (5 times). The resin is now ready for the next coupling step.

-

Cbz (Carboxybenzyl) Group

Introduced in 1932 by Bergmann and Zervas, the Cbz (or Z) group was the first protecting group that enabled the controlled, stepwise synthesis of peptides.[1] While largely superseded by Fmoc and Boc in SPPS, it remains highly valuable in solution-phase synthesis and for specific applications requiring its unique stability profile.[15] Its removal by catalytic hydrogenolysis provides an orthogonal cleavage strategy to both acid- and base-labile groups.[9]

Mechanism of Cbz Deprotection

Cbz deprotection is achieved by catalytic hydrogenolysis. In the presence of a catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source (H₂ gas), the benzyl C-O bond is reductively cleaved. This process releases toluene and the unstable carbamic acid, which, like in other deprotections, spontaneously decarboxylates to yield the free amine.[15]

Experimental Protocol: Cbz Deprotection

Objective: To remove the Cbz group from a protected amine in solution.[1]

-

Materials:

-

Cbz-protected compound

-

Catalyst: 10% Palladium on carbon (Pd/C), typically 5-10 mol%

-

Solvent: Methanol, Ethanol, or Ethyl Acetate

-

Hydrogen source: Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

-

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.

-

Data Presentation: Comparative Analysis

The selection of a protecting group is dictated by the stability of other functionalities in the molecule and the planned synthetic route. The following tables summarize the key properties for easy comparison.

Table 1: General Properties and Cleavage Conditions of Amine Protecting Groups

| Property | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl, Fmoc-OSu |

| Cleavage Condition | Strong Acid | Catalytic Hydrogenolysis | Base (Secondary Amine) |

| Primary Reagent(s) | Trifluoroacetic acid (TFA) | H₂, Pd/C | 20% Piperidine in DMF |

| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂ |

| Orthogonal To | Fmoc, Cbz, Alloc[16] | Fmoc, Boc, Alloc | Boc, Cbz (quasi-orthogonal), Alloc[17] |

Table 2: Stability Profile of Protecting Groups

| Condition / Reagent | Boc Stability | Cbz Stability | Fmoc Stability |